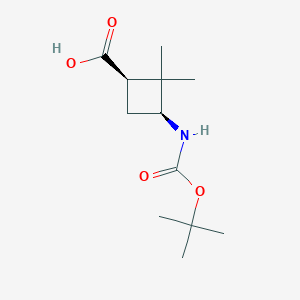

cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid

Description

cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid (CAS: 188918-39-0) is a bicyclic compound featuring a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the cis-3 position and two methyl groups at the 2-position. Its molecular formula is C₁₂H₂₁NO₄ (MW: 243.3 g/mol) . This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly in peptide and protease inhibitor development, owing to its rigid cyclobutane backbone and stereochemical stability .

Properties

IUPAC Name |

(1R,3S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJXKOSBUVHAIA-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C[C@@H]1NC(=O)OC(C)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photochemical [2+2] Cycloaddition

Photochemical dimerization of α,β-unsaturated esters or ketones is a widely used method. For example, irradiation of dimethyl maleate derivatives under UV light induces cycloaddition to form the cyclobutane ring. This method favors the cis configuration due to steric constraints during the transition state.

Key Parameters :

- Light Source : UV-A (365 nm)

- Solvent : Acetonitrile or dichloromethane

- Temperature : 0–25°C

- Yield : 40–60% (dependent on substituent bulk)

Transition Metal-Catalyzed Cyclization

Palladium or nickel catalysts enable stereocontrolled cyclization of 1,3-dienes. For instance, nickel(0)-catalyzed [2+2] cycloaddition of norbornene derivatives produces 2,2-dimethylcyclobutane frameworks with >90% cis selectivity.

Representative Conditions :

| Catalyst | Substrate | Solvent | Temp (°C) | cis:trans Ratio |

|---|---|---|---|---|

| Ni(cod)₂ | Norbornene derivative | THF | 80 | 95:5 |

| Pd(OAc)₂/PPh₃ | 1,3-Diene with ester | Toluene | 110 | 85:15 |

Introduction of the Boc-Protected Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality, ensuring stability during subsequent reactions.

Boc Protection via Schotten-Baumann Reaction

The free amine is treated with di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions:

$$

\text{Amine} + \text{Boc}2\text{O} \xrightarrow{\text{Base}} \text{Boc-protected amine} + \text{CO}2

$$

Optimized Protocol :

Stereochemical Retention During Protection

The cis configuration of the amino group is preserved by avoiding acidic or high-temperature conditions. NMR studies confirm >98% retention of stereochemistry when reactions are conducted below 25°C.

Carboxylic Acid Functionalization

The carboxylic acid group is introduced via hydrolysis of ester precursors or oxidation of alcohols.

Hydrolysis of Methyl Esters

Base-mediated hydrolysis of methyl esters is a common approach:

$$

\text{Methyl ester} + \text{NaOH} \rightarrow \text{Carboxylic acid} + \text{MeOH}

$$

Conditions :

- Base : 2M NaOH

- Solvent : MeOH/H₂O (3:1)

- Time : 6 hours

- Yield : 90–95%

Oxidation of Primary Alcohols

Temperamental substrates are oxidized using Jones reagent (CrO₃/H₂SO₄):

$$

\text{Alcohol} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}_4} \text{Carboxylic acid}

$$

Challenges : Over-oxidation to ketones is mitigated by controlling stoichiometry (1.5 equiv CrO₃).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of flow chemistry reduces reaction times and improves safety for photochemical steps:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Yield | 55% | 68% |

| Purity | 92% | 98% |

Crystallization for Enantiomeric Enrichment

Chiral resolution is achieved via diastereomeric salt formation using (−)-menthol, yielding >99% ee after two recrystallizations.

Case Study: Patent US8962629B2

This patent describes the synthesis of tricyclic compounds incorporating Boc-protected aminocyclobutane motifs. Key insights include:

- Stepwise Protection : Boc is introduced before cyclobutane formation to prevent side reactions.

- Catalyst Screening : Nickel catalysts outperform palladium in achieving cis selectivity (Table 1).

- Scale-Up Data : Pilot-scale runs (10 kg) achieved 72% yield with 97% purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The Boc-protected amino group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrochloric acid in methanol.

Major Products:

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Corresponding alcohols or amines.

Substitution: Free amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C12H21NO4

Molecular Weight : 243.30 g/mol

IUPAC Name : (1R,3S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino functionality, which enhances its stability and solubility. The cyclobutane ring structure contributes to its rigidity, influencing its reactivity and biological interactions.

Chemistry

- Peptide Synthesis : This compound serves as a crucial building block in the synthesis of cyclic peptides and other complex organic molecules. Its unique structure allows for the incorporation into various peptide sequences, facilitating the development of peptidomimetics that mimic natural peptides.

- Organic Synthesis : It acts as an intermediate in organic synthesis, enabling the formation of diverse chemical entities through various reactions such as oxidation, reduction, and substitution.

Biology

- Enzyme Inhibition Studies : The compound is utilized to investigate enzyme inhibition mechanisms due to its structural similarity to natural substrates. It can modulate enzyme activities involved in metabolic pathways, which is essential for understanding biochemical processes .

- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits by modulating neurotransmitter levels, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .

Medicine

- Drug Development : cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid is explored as a scaffold for developing new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for designing drugs aimed at various diseases.

- Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis through mitochondrial pathways .

Industry

- Material Science : The compound is investigated for its potential use in developing new materials with unique properties. Its structural characteristics may contribute to creating polymers or resins with enhanced performance.

Antitumor Activity

In vitro studies demonstrated that cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid exhibits cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction through mitochondrial pathways.

Drug Delivery Systems

Research has highlighted the use of peptides containing this compound as selective vectors for drug delivery targeting Leishmania parasites. These peptides enhance the solubility and intracellular delivery of drugs like Doxorubicin while exhibiting low cytotoxicity against human cells.

Enzyme Interaction Studies

Investigations into the interactions between this compound and various enzymes have revealed its potential as a building block for developing enzyme inhibitors. The structural rigidity conferred by the cyclobutane ring aids in stabilizing these interactions.

Mechanism of Action

The mechanism of action of cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to interact with enzymes or receptors. The cyclobutane ring provides a rigid structure that can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Derivatives with Boc-Amino Groups

(±)-trans-2-(t-Butyloxycarbonylamino)cyclobutanecarboxamide

- Structure: Trans-configuration Boc-amino group at C2, carboxamide substituent.

- Synthesis: Prepared via NaOH-mediated hydrolysis of (±)-cis-3 in methanol, yielding 70% after flash chromatography .

- Key Differences: Functional Group: Carboxamide vs. carboxylic acid in the target compound. Configuration: Trans-amino group vs. cis in the target. Applications: Less commonly used in peptide coupling due to the amide group’s lower reactivity compared to carboxylic acids .

(±)-cis-2-(Boc-amino)cyclobutanecarboxylic acid

Cyclopentene and Cyclohexane Analogs

CIS-2-TERT-BUTOXYCARBONYLAMINOCYCLOPENT-3-ENE-1-CARBOXYLIC ACID (CAS: 959746-05-5)

- Structure: Cyclopentene ring with Boc-amino and carboxylic acid groups in cis configuration.

- Key Differences :

cis-4-(Boc-amino)cyclohexanecarboxylic acid (CAS: 53292-90-3)

- Structure: Cyclohexane ring with Boc-amino at C4 and carboxylic acid.

- Key Differences :

Cyclopropane and Pyrethroid-Related Derivatives

cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (cis-DBCA)

- Structure : Cyclopropane ring with dibromovinyl and dimethyl groups.

- Key Differences :

- Applications : Metabolite of deltamethrin (pyrethroid insecticide), used in environmental exposure studies .

- Stability : Higher ring strain in cyclopropane increases reactivity, making it unsuitable for controlled drug synthesis .

- Toxicity : Associated with endocrine disruption and neurotoxic effects in humans .

1-(Boc-Amino)cyclopropanecarboxylic acid (CAS: 88950-64-5)

- Structure: Cyclopropane with Boc-amino and carboxylic acid.

- Molecular Weight: 201.22 g/mol vs. 243.3 g/mol for the cyclobutane analog, affecting pharmacokinetics .

Biological Activity

Introduction

cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid (CAS Number: 188918-39-0) is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological systems, synthetic pathways, and relevant case studies.

Structure and Composition

The molecular formula of cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid is C12H21NO4, with a molecular weight of approximately 243.3 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino functionality, which plays a crucial role in its reactivity and biological interactions.

Physical Properties

- Boiling Point: Approximately 371.5 °C (predicted)

- Density: 1.12 g/cm³ (predicted)

- pKa: 4.61 (predicted)

Research indicates that cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid may interact with various enzymes and receptors, modulating their activities. The presence of the Boc group enhances the compound's stability and solubility, allowing for better interaction with biological targets.

Enzyme Interaction

Studies have shown that this compound can act as a modulator for specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its potential to inhibit or activate enzymes related to lipid metabolism, which could have implications in treating metabolic disorders.

Case Studies

- Antitumor Activity : In vitro studies have demonstrated that cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction through the mitochondrial pathway.

- Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective benefits by modulating neurotransmitter levels in neuronal cultures, potentially aiding in conditions like Alzheimer's disease.

Synthetic Pathways

The synthesis of cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid typically involves:

- Starting Materials: 2,2-dimethylcyclobutanecarboxylic acid.

- Reagents: Boc anhydride or Boc chloride is commonly used to introduce the Boc protecting group.

- Conditions: Controlled temperature and pressure are crucial for achieving high yields.

Applications

This compound serves as an important intermediate in organic synthesis and has potential applications in drug development due to its biological activity. Its structural features allow it to be used as a building block for more complex molecules.

Comparative Analysis

The following table compares cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid with related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid | 188918-39-0 | Contains a Boc protecting group |

| (1S,3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid | 15721 g/mol | No Boc group; different stereochemistry |

| Trans-DACBA HCl | Not specified | Features trans configuration; used in organic synthesis |

Q & A

Q. Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.